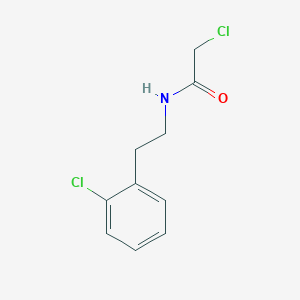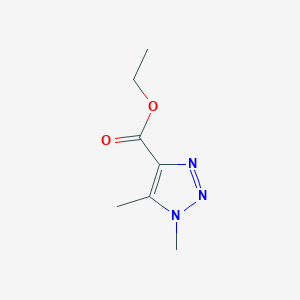
ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate (EDMTC) is an organic compound that has been studied for its potential therapeutic applications in the medical field. It is a derivative of 1,5-dimethyl-1H-1,2,3-triazole (DMTC), which is a member of the triazole family of compounds. It was first synthesized in the laboratory in 2011 and has since been studied for its potential therapeutic applications. EDMTC is a white crystalline solid with a molecular weight of 199.2 g/mol and a melting point of 194-196°C. It is soluble in water, ethanol, and methanol.
作用機序
The mechanism of action of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate is not yet fully understood. However, it is thought to act by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that have a variety of physiological effects, including pain, inflammation, and fever. Inhibition of COX-2 leads to a decrease in the production of prostaglandins, which can lead to the anti-inflammatory and analgesic effects of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate.
Biochemical and Physiological Effects
ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate has been found to have anti-inflammatory and analgesic effects, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). Additionally, ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate has been found to have potential anti-cancer activity, as it inhibits the growth of several types of cancer cells. It has also been found to have potential to inhibit the growth of bacteria, fungi, and viruses.
実験室実験の利点と制限
The advantages of using ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in laboratory experiments include its relatively low cost and its availability in a variety of forms, including powder, solution, and solid. Additionally, it is relatively stable and has a long shelf life. The main limitation of using ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in laboratory experiments is its relatively low solubility in water.
将来の方向性
There are several potential future directions for research on ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate. These include further investigation into its anti-inflammatory and analgesic properties, as well as its potential anti-cancer activity. Additionally, further research could be conducted on its potential to inhibit the growth of bacteria, fungi, and viruses. Additionally, further research could be conducted on the mechanism of action of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate, as well as the potential for the development of new derivatives of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate with improved properties. Finally, further research could be conducted on the potential applications of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate in the medical field, such as in the treatment of pain, inflammation, and cancer.
合成法
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate can be synthesized from DMTC by the reaction of DMTC with ethyl chloroformate in the presence of a base, such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent, such as dichloromethane, and the reaction is complete in approximately two hours. The yield of ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate is approximately 80%.
科学的研究の応用
Ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential therapeutic applications in the medical field. It has been found to have anti-inflammatory and analgesic properties, as well as being an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has also been found to have potential anti-cancer activity, as it inhibits the growth of several types of cancer cells. Additionally, ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate has been studied for its potential to inhibit the growth of bacteria, fungi, and viruses.
特性
IUPAC Name |
ethyl 1,5-dimethyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-12-7(11)6-5(2)10(3)9-8-6/h4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKQTDVFSMJAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1,5-dimethyl-1H-1,2,3-triazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,4R)-1-[(2S)-2-{2-[4-(4-{3-[2,6-difluoro-3-(propane-1-sulfonamido)benzoyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}phenyl)piperazin-1-yl]acetamido}-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6603723.png)
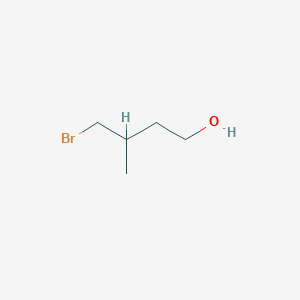
![[(1,3-benzothiazol-2-yl)amino]thiourea](/img/structure/B6603748.png)
![(2S)-N1-phenyl-N2-[2-(trifluoromethyl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6603754.png)
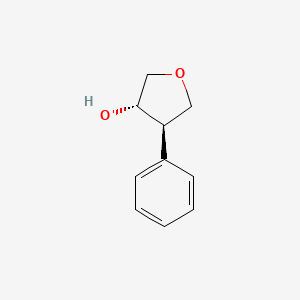
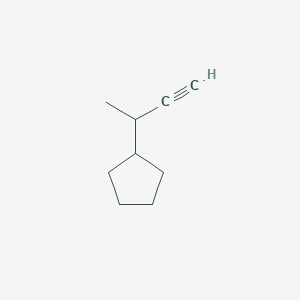
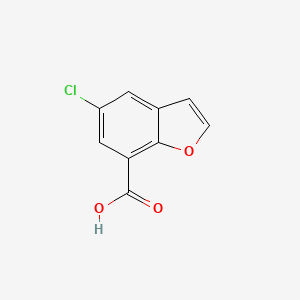
![1-Methylspiro[quinazoline-2(1H),1'-cyclopentan]-4(3H)-one](/img/structure/B6603780.png)


![3,6-Dihydro-6-methyl-3-phenyl-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6603799.png)
![methyl 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6603807.png)
![tert-butyl N-methyl-N-[(1r,4r)-4-[(methylamino)methyl]cyclohexyl]carbamate, trans](/img/structure/B6603821.png)
